molecular formula C17H13ClFN3OS3 B15086187 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide

2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide

Cat. No.: B15086187
M. Wt: 426.0 g/mol
InChI Key: TVHUJGQGAFQBQG-UHFFFAOYSA-N
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Description

2-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide is a thiadiazole-derived acetamide featuring dual sulfanyl linkages and aromatic substituents. Its structure includes a 1,3,4-thiadiazole core substituted with a 4-chlorobenzylthio group at position 5 and a sulfanylacetamide moiety at position 2. The acetamide nitrogen is further substituted with a 3-fluorophenyl group.

Properties

Molecular Formula

C17H13ClFN3OS3

Molecular Weight

426.0 g/mol

IUPAC Name

2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C17H13ClFN3OS3/c18-12-6-4-11(5-7-12)9-24-16-21-22-17(26-16)25-10-15(23)20-14-3-1-2-13(19)8-14/h1-8H,9-10H2,(H,20,23)

InChI Key

TVHUJGQGAFQBQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide typically involves multiple steps starting from readily available precursors. One common synthetic route includes the following steps:

    Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.

    Hydrazination: The ester is then reacted with hydrazine hydrate to form 4-chlorobenzohydrazide.

    Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.

    Thioether Formation: The thiol is then reacted with 4-chlorobenzyl chloride to form 5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazole-2-thiol.

    Acetamide Formation: Finally, the thiol is reacted with 3-fluoroaniline and chloroacetyl chloride to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient thiadiazole ring and sulfanyl groups facilitate nucleophilic substitution. Key reactions include:

Reaction Type Reagents/Conditions Outcome Source
Thiol-disulfide exchangeAlkanethiols, basic conditions (pH 8–10)Replacement of sulfanyl groups with new thiols, enabling structural diversification
Amine substitutionPrimary/secondary amines, DMF, 60–80°CSubstitution at the acetamide nitrogen or thiadiazole sulfur positions

For example, reaction with benzylamine under reflux conditions yields N-benzyl derivatives, enhancing solubility for biological assays.

Oxidation and Reduction

The sulfanyl (–S–) groups and aromatic rings participate in redox reactions:

Reaction Type Reagents/Conditions Outcome Source
Sulfanyl oxidationH₂O₂, acetic acid, 25°CConversion to sulfonyl (–SO₂–) groups
Ring reductionNaBH₄, ethanol, 0–5°CPartial saturation of the thiadiazole ring

Oxidation with hydrogen peroxide increases electrophilicity, which correlates with enhanced enzyme inhibition in antimicrobial studies.

Electrophilic Aromatic Substitution

The 4-chlorobenzyl and 3-fluorophenyl groups undergo directed substitution:

Position Reagents/Conditions Outcome Source
4-chlorobenzyl ringHNO₃/H₂SO₄, 0°CNitration at the para position to chlorine
3-fluorophenyl ringBr₂, FeBr₃, CH₂Cl₂Bromination at the ortho position to fluorine

These modifications enable tuning of electronic properties for structure-activity relationship (SAR) studies.

Ring-Opening and Rearrangement

Under strong acidic or basic conditions, the thiadiazole ring undergoes cleavage:

Condition Reagents Product Application
Concentrated HCl, refluxCleavage to form thiourea derivativesIntermediate for analogs
NaOH (10%), ethanolDegradation to mercaptoacetamide fragmentsByproduct analysis

Cross-Coupling Reactions

Palladium-catalyzed couplings enable conjugation with bioactive moieties:

Reaction Catalyst/Base Outcome Biological Relevance
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DMEIntroduction of aryl groups at sulfur sitesEnhanced anticancer activity
Sonogashira couplingPdCl₂, CuI, PPh₃Alkynylation for fluorescent probesDiagnostic tool development

Biological Interaction Mechanisms

The compound’s reactivity underpins its pharmacological effects:

  • Enzyme inhibition : Covalent binding to cysteine residues in viral proteases via sulfanyl groups .

  • DNA intercalation : Planar aromatic regions interact with DNA base pairs, facilitated by electron-withdrawing substituents .

  • Antimicrobial action : Oxidation-derived sulfonyl groups disrupt bacterial membrane integrity.

Synthetic Pathways and Optimization

Industrial-scale synthesis involves three stages:

  • Thiadiazole ring formation :

    • Reactants: Hydrazine hydrate, CS₂, KOH

    • Conditions: 100°C, 6 hrs → 85% yield

  • Sulfanyl group introduction :

    • Reagents: 4-chlorobenzyl mercaptan, DCC, CH₂Cl₂

    • Conditions: Room temperature, 12 hrs

  • Acetamide coupling :

    • Reagents: 3-fluoroaniline, EDC/HOBt

    • Conditions: 0°C → RT, 24 hrs

Stability and Degradation

  • Thermal stability : Decomposes above 200°C (DSC data).

  • pH sensitivity : Stable at pH 4–8; hydrolyzes in strongly acidic/basic conditions.

  • Light sensitivity : Benzyl groups undergo photodegradation; storage in amber vials recommended.

This reactivity profile positions 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide as a versatile scaffold for drug development, with tunable properties for targeted therapeutic applications.

Scientific Research Applications

2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation.

Comparison with Similar Compounds

Core Modifications

  • Compound 5j (N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide): Differs by replacing the second sulfanyl group with a phenoxy substituent. Melting point: 138–140°C (vs. target compound’s unlisted value) .
  • Compound 5h (N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide): Replaces 4-chlorobenzyl with benzyl, reducing halogen-mediated electronic effects.

N-Substituent Variations

  • CID 1987456 (N-(3,4-dichlorophenyl) derivative): Molecular formula: C₁₇H₁₂Cl₃N₃OS₃.
  • ZINC1895804 (N-(2,4,6-trimethylphenyl) derivative):
    • Trimethylphenyl group increases steric bulk, which may reduce membrane permeability compared to the target’s 3-fluorophenyl .

Thiadiazole vs. Oxadiazole Derivatives

  • Compound 4 (2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide):
    • Oxadiazole core instead of thiadiazole, reducing sulfur content and altering π-π stacking interactions .

Physicochemical Properties

Compound Molecular Formula Melting Point (°C) Key Substituents
Target Compound C₁₇H₁₂ClFN₃O₂S₃* Not reported 3-fluorophenyl, 4-chlorobenzylthio
5j C₂₀H₂₁ClN₃O₂S₂ 138–140 Phenoxy, 4-chlorobenzylthio
CID 1987456 C₁₇H₁₂Cl₃N₃OS₃ Not reported 3,4-dichlorophenyl
6f (from ) Not specified Not reported 4-chlorophenyl, N-alkyl

*Assumed based on structural analysis.

Toxicity and Solubility Considerations

  • Cytotoxicity : Compounds 6g and 6j () exhibited higher toxicity, possibly due to bulky aryl groups. The target’s 3-fluorophenyl substituent, being smaller, may mitigate this issue .
  • Solubility : Fluorine’s hydrophobic nature could reduce aqueous solubility compared to chlorinated analogues, impacting bioavailability.

Biological Activity

The compound 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide is a derivative of the 1,3,4-thiadiazole scaffold, a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on various research studies.

Overview of Thiadiazole Derivatives

Thiadiazole derivatives have been extensively studied due to their potential pharmacological properties. They are associated with a range of activities including:

  • Antimicrobial
  • Anticancer
  • Anti-inflammatory
  • Antiparasitic

The presence of sulfur in the thiadiazole ring enhances the lipophilicity of these compounds, facilitating their ability to cross cellular membranes and exert biological effects .

Synthesis and Structure

The synthesis of this compound involves the functionalization of the thiadiazole core with various substituents that enhance its biological activity. The compound's structure includes:

  • A thiadiazole ring which is crucial for its biological activity.
  • A fluorophenyl group that may contribute to its pharmacokinetic properties.
  • A chlorobenzyl moiety which can enhance interaction with biological targets.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have shown effectiveness against various bacteria and fungi. In particular:

  • In vitro studies have demonstrated that related compounds possess moderate to high activity against pathogens such as Staphylococcus aureus and Escherichia coli .
CompoundActivity AgainstReference
2-Amino-1,3,4-thiadiazoleModerate against E. coli
5-Mercapto derivativesHigh against S. aureus

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been highlighted in several studies. For example:

  • Compounds containing the thiadiazole ring have been tested against liver carcinoma cell lines (HEPG2), showing moderate to high anticancer activity compared to standard chemotherapeutics like doxorubicin .
CompoundCancer Cell Line TestedActivity LevelReference
Thiadiazole-imidazole derivativesHEPG2Moderate
1,3,4-Thiadiazole derivativesVariousHigh

Anti-inflammatory Activity

Thiadiazoles also exhibit anti-inflammatory properties. Research has indicated that these compounds can inhibit inflammatory mediators and pathways:

  • Studies suggest that certain thiadiazole derivatives can reduce inflammation in animal models by modulating cytokine production and inhibiting inflammatory cell infiltration .

Case Studies

Several case studies illustrate the effectiveness of thiadiazole derivatives in clinical settings:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of a series of thiadiazole derivatives against multi-drug resistant strains of bacteria, showing promising results that warrant further investigation into their clinical applications .
  • Cancer Treatment : In a preclinical model, a derivative similar to this compound was tested against human cancer cell lines and exhibited selective cytotoxicity towards cancer cells while sparing normal cells .

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